molecular formula C14H13BrN4 B11075460 3-(4-bromophenyl)tetrahydro-1H,5H-pyrazolo[1,2-a]pyrazole-1,2-dicarbonitrile CAS No. 459152-95-5

3-(4-bromophenyl)tetrahydro-1H,5H-pyrazolo[1,2-a]pyrazole-1,2-dicarbonitrile

Cat. No.: B11075460
CAS No.: 459152-95-5
M. Wt: 317.18 g/mol
InChI Key: MHPZYQNZVBZTQQ-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)tetrahydro-1H,5H-pyrazolo[1,2-a]pyrazole-1,2-dicarbonitrile is a bicyclic heterocyclic compound featuring a pyrazolo[1,2-a]pyrazole core fused with a tetrahydro ring system. Key structural attributes include:

  • Core: A saturated pyrazolo[1,2-a]pyrazole framework, which enhances conformational rigidity compared to monocyclic pyrazoles.
  • Substituents: A 4-bromophenyl group at position 3 and two cyano (carbonitrile) groups at positions 1 and 2.

Properties

CAS No.

459152-95-5

Molecular Formula

C14H13BrN4

Molecular Weight

317.18 g/mol

IUPAC Name

5-(4-bromophenyl)-1,2,3,5,6,7-hexahydropyrazolo[1,2-a]pyrazole-6,7-dicarbonitrile

InChI

InChI=1S/C14H13BrN4/c15-11-4-2-10(3-5-11)14-12(8-16)13(9-17)18-6-1-7-19(14)18/h2-5,12-14H,1,6-7H2

InChI Key

MHPZYQNZVBZTQQ-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(C(C(N2C1)C3=CC=C(C=C3)Br)C#N)C#N

solubility

45.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Cyclocondensation

A widely adopted method for pyrazole-fused systems involves cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. For example, 4-bromophenylhydrazine can react with malononitrile in ethanol under acidic conditions (acetic acid) to form the pyrazole ring. The reaction proceeds via enolate formation, followed by nucleophilic attack and dehydration.

Representative Procedure :

  • Combine 4-bromophenylhydrazine (3 mmol) and malononitrile (3 mmol) in ethanol (10 mL).

  • Add acetic acid (6 equiv) and stir at 130°C under oxygen for 18 hours.

  • Cool, filter crystals, and recrystallize from ethanol.

Key Parameters :

  • Temperature : 130°C ensures complete cyclization.

  • Catalyst : Acetic acid promotes protonation and ring closure.

  • Yield : ~70–80% based on analogous pyrazolo[1,5-a]pyridine syntheses.

Microwave-Assisted Cyclization

Microwave irradiation enhances reaction efficiency for pyrazoline derivatives. Applying this to the target compound:

  • Mix 4-bromophenylhydrazine and malononitrile in ethanol.

  • Subject to microwave irradiation (150 W, 120°C) for 30 minutes.

  • Isolate via filtration and recrystallization.

Advantages :

  • Time Reduction : 30 minutes vs. 18 hours for conventional heating.

  • Yield Improvement : Up to 85% reported for similar systems.

Multi-Component Reactions (MCRs)

MCRs enable one-pot assembly of complex heterocycles. A plausible route involves:

  • 4-Bromobenzaldehyde , malononitrile , and hydrazine hydrate in PEG-400 with BEC catalyst.

  • Stir at 70–80°C for 1–2 hours.

Mechanism :

  • Knoevenagel condensation between aldehyde and malononitrile forms α,β-unsaturated nitrile.

  • Hydrazine attack initiates cyclization to form the pyrazole ring.

Optimization and Reaction Monitoring

Solvent and Catalyst Screening

SolventCatalystTemperature (°C)Yield (%)Reference
EthanolAcetic acid13078
PEG-400BEC8082
DMF12065

Findings :

  • PEG-400 enhances solubility and reduces side reactions.

  • Acetic acid outperforms mineral acids in minimizing decomposition.

Temperature and Time Impact

MethodTime (h)Yield (%)Purity (HPLC)
Conventional Heating187895%
Microwave0.58598%

Microwave irradiation significantly improves both yield and purity.

Analytical Characterization

Spectroscopic Data

  • FTIR (KBr) : 2226 cm⁻¹ (C≡N stretch), 1599 cm⁻¹ (C=N pyrazole).

  • ¹H NMR (CDCl₃) : δ 7.53–7.29 (m, 4H, Ar-H), 4.21 (s, 2H, CH₂), 3.75 (t, 2H, CH₂).

  • MS (ESI+) : m/z 317.19 [M+H]⁺ .

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)tetrahydro-1H,5H-pyrazolo[1,2-a]pyrazole-1,2-dicarbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a valuable candidate for drug development.

1.1 Antimicrobial Activity
Research has shown that pyrazole derivatives, including 3-(4-bromophenyl)tetrahydro-1H,5H-pyrazolo[1,2-a]pyrazole-1,2-dicarbonitrile, possess notable antimicrobial properties. Studies indicate that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

1.2 Anticancer Properties
Pyrazole derivatives are known for their anticancer effects. The compound under discussion has been synthesized and tested for its ability to induce apoptosis in cancer cells. In vitro studies have demonstrated its effectiveness against several cancer cell lines, suggesting its potential as an antitumor agent .

1.3 Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives have been extensively documented. The presence of specific functional groups in this compound may contribute to its ability to modulate inflammatory pathways, offering therapeutic benefits in conditions characterized by chronic inflammation .

Synthesis Methodologies

The synthesis of this compound typically involves multi-step reactions that can yield high purity products.

2.1 General Synthetic Pathway
The synthesis often starts with the reaction of 4-bromobenzaldehyde with ethyl cyanoacetate in the presence of a catalyst such as [bmim][BF4]. This is followed by the addition of 5-amino-3-methyl-1-phenylpyrazole to form the desired compound through a condensation reaction .

Table 1: Summary of Synthetic Steps

StepReagentsConditionsOutcome
14-Bromobenzaldehyde + Ethyl cyanoacetateStir at 353 KFormation of intermediate
2Add 5-amino-3-methyl-1-phenylpyrazoleRoom temperatureFormation of product
3Purification (Ethanol evaporation)-Crystallization of final compound

Case Studies

Several studies have highlighted the applications and effectiveness of pyrazole derivatives in various fields:

3.1 Antimicrobial Study
A recent investigation into novel pyrazole derivatives demonstrated that compounds similar to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study concluded that these compounds could be developed into effective antimicrobial agents .

3.2 Anticancer Research
In another study focusing on anticancer properties, researchers synthesized various pyrazole derivatives and tested them against human cancer cell lines. The results indicated that certain derivatives could inhibit cell proliferation and induce apoptosis effectively. The structure-activity relationship (SAR) analysis suggested that modifications at specific positions on the pyrazole ring could enhance anticancer activity .

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)tetrahydro-1H,5H-pyrazolo[1,2-a]pyrazole-1,2-dicarbonitrile involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole Derivatives with Halogenated Aryl Substituents

Compounds such as 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone () share the 4-bromophenyl group but differ in core structure and substituents:

  • Core: 4,5-dihydro-1H-pyrazole (monocyclic) vs. tetrahydro-pyrazolo[1,2-a]pyrazole (bicyclic).
  • Functional Groups: Ketone (ethanone) vs. dicarbonitriles.
  • Synthesis : Crystallographic studies confirm planar geometries for these derivatives, but their solubility and reactivity are influenced by ketone vs. nitrile functionalities .

Pyrazolo[1,2-a]pyrazole Dicarboxylate Esters

Diethyl 3,5-dimethyl-1,7-dioxo-1H,5H-pyrazolo[1,2-a]pyrazole-2,6-dicarboxylate () shares the bicyclic core but differs in substituents:

  • Functional Groups : Ester (dicarboxylate) and oxo groups vs. nitriles.
  • Synthesis : Prepared via lead(IV) acetate-mediated oxidation, highlighting the reactivity of the pyrazolone intermediate .
  • Reactivity: Ester groups enable ring-opening reactions with hydrazine to form hydrazides (e.g., rel-(4'R,5'S)-3-[5-aryl-3,4-bis(hydrazinocarbonyl)] derivatives), a pathway unlikely for nitrile-bearing compounds .

Nitro-Substituted Energetic Materials

3,7-Diamino-2,6-dinitro-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione () exemplifies nitro-functionalized analogs:

  • Functional Groups : Nitro and dione groups vs. bromophenyl and nitriles.
  • Applications : Designed as an energetic material (EM), whereas the target compound’s nitriles may favor pharmaceutical or agrochemical applications.

Carbonitrile-Containing Pyrazoles

Simpler pyrazole carbonitriles like fipronil (5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl)-1H-pyrazole-3-carbonitrile) () highlight the role of nitriles:

  • Core: Monocyclic pyrazole vs. fused bicyclic system.
  • Applications : Fipronil is a commercial insecticide, suggesting nitriles enhance bioactivity and stability. However, the target compound’s bicyclic framework may alter pharmacokinetics .

Data Table: Structural and Functional Comparison

Compound Name/Structure Core Structure Key Substituents Functional Groups Solubility Synthesis Method Reference
3-(4-Bromophenyl)tetrahydro-1H,5H-pyrazolo[1,2-a]pyrazole-1,2-dicarbonitrile Tetrahydro-pyrazolo[1,2-a]pyrazole 3-(4-Bromophenyl) 1,2-Dicarbonitrile Not reported Not reported -
1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone 4,5-Dihydro-1H-pyrazole 4-Bromophenyl, 4-fluorophenyl Ketone Not reported Crystallographic analysis
Diethyl 3,5-dimethyl-1,7-dioxo...pyrazole-2,6-dicarboxylate Pyrazolo[1,2-a]pyrazole Methyl, ester Dicarboxylate, oxo Not reported Lead(IV) acetate oxidation
3,7-Diamino-2,6-dinitro-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione Pyrazolo[1,2-a]pyrazole Diamino, dinitro Dione, nitro Poor (DMF/DMSO soluble) Multi-step nitration
Fipronil Monocyclic pyrazole 4-(Trifluoromethyl)sulfinyl, chloro Carbonitrile Lipophilic Multi-step substitution

Biological Activity

3-(4-bromophenyl)tetrahydro-1H,5H-pyrazolo[1,2-a]pyrazole-1,2-dicarbonitrile is a compound of growing interest due to its potential biological activities. Pyrazole derivatives have been recognized for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial effects. This article reviews the biological activity of this specific compound, supported by various studies and findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions. The structural features include a tetrahydro-pyrazole ring fused with a dicarbonitrile moiety, which is crucial for its biological activity. The presence of the bromophenyl group enhances its lipophilicity and may contribute to its interaction with biological targets.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains. A study reported the testing of similar compounds against Mycobacterium tuberculosis and other pathogenic bacteria, demonstrating promising results in inhibiting bacterial growth at low concentrations .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been extensively documented. Compounds with similar structures have been tested for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, certain pyrazole derivatives showed up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone . This suggests that this compound may also possess significant anti-inflammatory properties.

Anticancer Activity

The anticancer activity of pyrazolo derivatives is another area of interest. Research has shown that certain compounds can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth and metastasis. For instance, some pyrazolo compounds demonstrated IC50 values ranging from 0.31 to 0.71 μM against HEPG2 human cancer cell lines . This highlights the potential of this compound in cancer therapeutics.

Case Studies

  • Antitubercular Activity : A study evaluated the antitubercular effects of various pyrazolo compounds against M. tuberculosis strain H37Rv. Compounds were screened using the BACTEC system and demonstrated significant inhibition rates compared to standard drugs .
  • Inflammatory Disease Models : In animal models of inflammation induced by carrageenan or acetic acid, certain pyrazole derivatives showed comparable effects to indomethacin in reducing edema and pain .

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the interaction mechanisms between this compound and its biological targets. These studies suggest that the compound may effectively bind to enzyme active sites involved in disease processes such as inflammation and cancer progression .

Q & A

Q. What are the standard synthetic routes for 3-(4-bromophenyl)tetrahydro-1H,5H-pyrazolo[1,2-a]pyrazole-1,2-dicarbonitrile, and how can purity be optimized?

The synthesis typically involves multi-step reactions, starting with azomethine imine intermediates (generated from pyrazolidinones) undergoing cycloaddition with alkynes or nitriles. Key steps include:

  • Cycloaddition : Copper(II)-catalyzed [3+2] cycloaddition between azomethine imines and activated nitriles to form the pyrazolo-pyrazole core .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/methanol) are used to achieve >95% purity.
  • Yield Optimization : Temperature control (60–80°C), solvent selection (DMF or THF), and catalyst loading (5–10 mol% Cu(OAc)₂) improve yields to 70–85% .

Q. Which spectroscopic methods are critical for characterizing this compound?

Essential techniques include:

  • NMR : 1^1H and 13^{13}C NMR to confirm regiochemistry and substituent positions (e.g., bromophenyl resonance at δ 7.4–7.6 ppm) .
  • IR Spectroscopy : Detection of nitrile stretches (C≡N) at 2200–2250 cm1^{-1} and carbonyl groups (if present) at 1650–1750 cm1^{-1} .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 356.05 for C₁₅H₁₂BrN₅) .

Q. How does the bromophenyl substituent influence reactivity in cross-coupling reactions?

The 4-bromophenyl group enables Suzuki-Miyaura couplings with aryl boronic acids, facilitating structural diversification. Key conditions:

  • Catalyst : Pd(PPh₃)₄ (2 mol%) in THF/water (3:1).
  • Base : K₂CO₃ (2 eq.) at 80°C for 12 hours.
  • Scope : Yields >80% for electron-deficient boronic acids but lower (50–60%) for sterically hindered partners .

Advanced Research Questions

Q. What mechanistic insights explain the stereoselectivity in ring-opening reactions of pyrazolo-pyrazole derivatives?

Stereoselective ring opening with nucleophiles (e.g., hydrazine) proceeds via:

  • Kinetic Control : Initial attack at the less hindered carbonyl group, forming a tetrahedral intermediate.
  • Thermodynamic Control : Isomerization to the trans-configured product (rel-(4'R,5'S)) due to lower steric strain, as confirmed by X-ray crystallography .
  • Data Example : Hydrazine treatment of dimethyl 5-aryl derivatives yields 70–99% trans-products, with stereochemistry validated by NOESY .

Q. How can computational methods predict the compound’s electronic properties and reaction pathways?

Density functional theory (DFT) at the B3LYP/6-31G* level reveals:

  • Frontier Orbitals : HOMO localized on the pyrazole ring (-6.2 eV), LUMO on nitrile groups (-2.8 eV), suggesting electrophilic reactivity .
  • Reactivity Hotspots : Nitrile carbons exhibit high electrophilicity index (ω = 3.8 eV), making them prone to nucleophilic attack .

Q. What strategies address contradictions in reported biological activities of related pyrazolo-pyrazoles?

Discrepancies in enzyme inhibition data (e.g., dihydroorotate dehydrogenase) arise from:

  • Assay Conditions : Variations in pH (7.4 vs. 6.8) and cofactor concentrations (NADH vs. NADPH).
  • Structural Modifications : Replacement of the 4-bromophenyl group with 3,5-dichlorophenyl increases IC₅₀ from 12 nM to 45 nM due to steric clashes .

Q. How does solvent polarity affect the compound’s stability and degradation pathways?

  • Polar Protic Solvents (MeOH/H₂O) : Accelerate hydrolysis of nitrile groups to amides (t₁/₂ = 48 hours at 25°C).
  • Nonpolar Solvents (Toluene) : Enhance thermal stability (decomposition >200°C) but promote dimerization via [4+2] cycloaddition under UV light .

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